2,5-dichloro-4-fluoropyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Synthetic Chemistry
The pyrimidine ring system is a privileged scaffold in synthetic and medicinal chemistry due to its presence in a multitude of biologically active compounds. nih.govnih.gov As a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA, the pyrimidine structure is of immense biological significance. bohrium.comexlibrisgroup.com This natural prevalence has inspired chemists to utilize the pyrimidine framework as a foundational element for designing novel therapeutic agents. nih.gov
The versatility of the pyrimidine scaffold stems from its susceptibility to structural modifications. bohrium.com By introducing various substituents onto the pyrimidine ring, researchers can fine-tune the molecule's biological activity to target specific enzymes or receptors. exlibrisgroup.com This adaptability has led to the development of numerous pyrimidine-containing drugs with a wide range of pharmacological applications. nih.govbohrium.com Fusing the pyrimidine ring with other heterocyclic systems is another common strategy to enhance its interaction with biological targets. bohrium.commdpi.com
Role of Halogenated Fluoropyrimidines as Versatile Building Blocks
Halogenated fluoropyrimidines are particularly valuable as versatile building blocks in organic synthesis. nih.gov The presence of halogen atoms at different positions on the pyrimidine ring allows for regioselective reactions, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. nih.govmdpi.com This reactivity enables the straightforward introduction of various functional groups, facilitating the synthesis of diverse compound libraries for drug discovery. sigmaaldrich.com
Fluorine, in particular, imparts unique properties to organic molecules. nih.gov Its high electronegativity and small size can influence a molecule's conformation, metabolic stability, and binding affinity to target proteins. researchgate.net Consequently, fluorinated pyrimidines are key components in many modern pharmaceuticals and agrochemicals. nih.govnih.gov The use of pre-fluorinated building blocks like halogenated fluoropyrimidines is often a preferred synthetic strategy, as it circumvents the need for potentially harsh and non-selective fluorination methods at later stages of a synthesis. nih.gov
Overview of 2,4-Dichloro-5-fluoropyrimidine (B19854) as a Key Intermediate
Among the various halogenated fluoropyrimidines, 2,4-dichloro-5-fluoropyrimidine stands out as a crucial intermediate in the synthesis of numerous valuable compounds. sigmaaldrich.comgoogle.com Its two chlorine atoms at positions 2 and 4, along with a fluorine atom at position 5, provide distinct reaction sites for sequential and selective functionalization.
The synthesis of 2,4-dichloro-5-fluoropyrimidine is commonly achieved through the chlorination of 5-fluorouracil (B62378) using reagents like phosphorus oxychloride in the presence of an acid acceptor such as N,N-dimethylaniline. researchgate.netchemicalbook.com Optimized industrial methods for its preparation aim for high yield and purity, ensuring its availability for large-scale synthetic applications. google.comresearchgate.net
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄HCl₂FN₂ | sigmaaldrich.comnih.gov |
| Molecular Weight | 166.97 g/mol | sigmaaldrich.comnih.gov |
| Appearance | White, low melting solid | fishersci.com |
| Melting Point | 37-41 °C | sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 67-68 °C at 6 torr | fishersci.com |
| CAS Number | 2927-71-1 | sigmaaldrich.comnih.gov |
As a starting material, 2,4-dichloro-5-fluoropyrimidine is utilized in the synthesis of a variety of bioactive molecules. For instance, it is a precursor for kinase inhibitors, which are a critical class of anticancer agents. sigmaaldrich.comchemicalbook.com Specific examples of its applications include the synthesis of:
5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides as potential kinase inhibitors. sigmaaldrich.comchemicalbook.com
2,4-diamino-5-fluoropyrimidine derivatives that may act as inhibitors for protein kinase Cθ. sigmaaldrich.comchemicalbook.com
2,4-bisanilinopyrimidine derivatives investigated as potential inhibitors of aurora kinases. sigmaaldrich.comchemicalbook.com
Scaffolds for potent deoxycytidine kinase inhibitors. sigmaaldrich.comchemicalbook.com
The reactivity of the chlorine atoms allows for controlled substitution reactions. For example, Suzuki coupling reactions can be performed to introduce aryl groups, as seen in the synthesis of 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine. sigmaaldrich.comchemicalbook.com
| Identifier Type | Identifier | Source |
|---|---|---|
| IUPAC Name | 2,4-dichloro-5-fluoropyrimidine | nih.gov |
| SMILES | C1=C(C(=NC(=N1)Cl)Cl)F | nih.gov |
| InChI | InChI=1S/C4HCl2FN2/c5-3-2(7)1-8-4(6)9-3/h1H | nih.gov |
| InChIKey | WHPFEQUEHBULBW-UHFFFAOYSA-N | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-4-fluoropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2FN2/c5-2-1-8-4(6)9-3(2)7/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZOUJUKIDQXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 Dichloro 5 Fluoropyrimidine
Conventional Synthesis from 5-Fluorouracil (B62378) (5-FU) Precursors
The most traditional and widely documented method for synthesizing 2,4-dichloro-5-fluoropyrimidine (B19854) begins with the readily available precursor, 5-fluorouracil (5-FU). This process involves a chlorination reaction to replace the hydroxyl groups on the pyrimidine (B1678525) ring with chlorine atoms.
Reaction with Phosphorus Oxychloride and Amine Bases
The standard synthesis involves the reaction of 5-fluorouracil with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). researchgate.net This reaction is typically conducted in the presence of a tertiary amine base, such as N,N-dimethylaniline (DMA), which acts as an acid acceptor. researchgate.netchemicalbook.com The amine base neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the desired dichlorinated product.
Optimization of Reaction Parameters (e.g., molar ratios, temperature, time)
Optimizing reaction parameters is critical for maximizing the yield and purity of 2,4-dichloro-5-fluoropyrimidine while minimizing reaction time and by-product formation. Research has systematically investigated the impact of several key variables. researchgate.net
Molar Ratios: The ratio of reactants is a significant factor. Studies have shown that an optimal molar ratio of 5-FU to phosphorus oxychloride is 1:10, and the optimal ratio of 5-FU to N,N-dimethylaniline is 1:1.5. researchgate.net Using a large excess of phosphorus oxychloride helps to ensure the complete conversion of the starting material.
Temperature: The reaction is typically performed at an elevated temperature. The optimal reaction temperature has been identified as 114°C. researchgate.net
Time: The duration of the reaction also plays a crucial role. A reaction time of 2 hours has been found to be optimal under the specified conditions. researchgate.net
By carefully controlling these parameters, a maximum yield of 92.2% can be achieved. researchgate.net
Optimized Parameters for Conventional Synthesis
| Parameter | Optimal Value |
| Molar Ratio (5-FU : POCl₃) | 1 : 10 |
| Molar Ratio (5-FU : DMA) | 1 : 1.5 |
| Reaction Temperature | 114°C |
| Reaction Time | 2 hours |
| Maximum Yield | 92.2% |
This table presents the optimized reaction conditions for the synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil using phosphorus oxychloride and N,N-dimethylaniline, as reported in scientific literature. researchgate.net
Alternative Synthetic Routes
Beyond the conventional 5-FU-based method, alternative synthetic pathways have been developed to improve efficiency, reduce process steps, and address environmental concerns.
Ultraviolet Photocatalytic Approaches
Emerging research has pointed towards the use of ultraviolet (UV) photocatalytic reactions for the preparation of 2,4-dichloro-5-fluoropyrimidine. google.com Photocatalytic methods are a cornerstone of modern organic synthesis, often enabling reactions under mild conditions with high selectivity. While detailed industrial-scale implementation is still under investigation, this approach represents a potential shift towards more energy-efficient and advanced manufacturing techniques. mdpi.com
Green Chemistry Considerations in Synthesis
The principles of green chemistry, which focus on minimizing waste and the use of hazardous substances, are increasingly influencing the synthesis of 2,4-dichloro-5-fluoropyrimidine. ejcmpr.com
Industrial Scale Preparation and Process Optimization
The industrial-scale synthesis of 2,4-dichloro-5-fluoropyrimidine is a critical process, driven by the compound's role as a key intermediate in the production of various pharmaceuticals. acs.org Methodologies are selected based on factors such as yield, purity, cost-effectiveness, and environmental impact. Several approaches for large-scale production have been developed, primarily revolving around the chlorination of 5-fluorouracil or its derivatives.
One prominent industrial method involves the reaction of 5-fluorouracil with a chlorinating agent, such as phosphorus oxychloride, in the presence of a tertiary amine base like N,N-dimethylaniline (DMA). researchgate.net This process has been subject to optimization studies to maximize yield and minimize reaction time. Research has indicated that the molar ratio of reactants, reaction temperature, and reaction duration are crucial parameters influencing the outcome. researchgate.net For instance, an optimized process using a 1:10 molar ratio of 5-fluorouracil to phosphorus oxychloride and a 1:1.5 molar ratio of 5-fluorouracil to N,N-dimethylaniline at a reaction temperature of 114°C for 2 hours can achieve a yield of up to 92.2%. researchgate.net
A detailed large-scale synthesis has been described starting from 5-fluoropyrimidine-2,4-diol. In this process, 5-fluoropyrimidine-2,4-diol is treated with phosphorus oxychloride and N,N-dimethylaniline. The reaction is typically heated and then quenched with water and extracted with a solvent like dichloromethane. The organic layer is then washed and distilled to yield a solution of 2,4-dichloro-5-fluoropyrimidine. chemicalbook.com This method has been reported to achieve a high yield of approximately 95%. chemicalbook.com
Process optimization also extends to waste management and resource recovery. In the synthesis using N,N-dimethylaniline, methods have been developed to recover the base from the wastewater by adjusting the pH, which also allows for the isolation of by-products like disodium (B8443419) hydrogen phosphate. researchgate.net
The following tables summarize key parameters from different industrial-scale synthetic methodologies for 2,4-dichloro-5-fluoropyrimidine.
Table 1: Industrial Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil
| Parameter | Value | Reference |
| Starting Material | 5-Fluorouracil | researchgate.net |
| Chlorinating Agent | Phosphorus oxychloride | researchgate.net |
| Base | N,N-dimethylaniline | researchgate.net |
| Molar Ratio (5-FU:POCl₃) | 1:10 | researchgate.net |
| Molar Ratio (5-FU:DMA) | 1:1.5 | researchgate.net |
| Reaction Temperature | 114°C | researchgate.net |
| Reaction Time | 2 hours | researchgate.net |
| Yield | 92.2% | researchgate.net |
Table 2: Industrial Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluoropyrimidine-2,4-diol
| Parameter | Value | Reference |
| Starting Material | 5-Fluoropyrimidine-2,4-diol | chemicalbook.com |
| Chlorinating Agent | Phosphorus oxychloride | chemicalbook.com |
| Base | N,N-dimethylaniline | chemicalbook.com |
| Reaction Temperature | ~100°C | chemicalbook.com |
| Reaction Time | ~13 hours | chemicalbook.com |
| Yield | ~95% | chemicalbook.com |
Table 3: Industrial Synthesis of 2,4-Dichloro-5-fluoropyrimidine using Triphosgene
Reactivity and Chemical Transformations of 2,4 Dichloro 5 Fluoropyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 2,4-dichloro-5-fluoropyrimidine (B19854). This class of reactions involves the attack of a nucleophile on the electron-deficient pyrimidine (B1678525) ring, leading to the displacement of one of the chlorine atoms.
Regioselectivity at C-2 and C-4 Positions
The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is a subject of considerable interest, as the outcome can be highly sensitive to the substituents on the pyrimidine ring and the nature of the nucleophile. wuxiapptec.com Generally, for 2,4-dichloropyrimidines, nucleophilic substitution is selective for the C-4 position. wuxiapptec.comstackexchange.com This preference is attributed to the electronic effects of the ring nitrogen atoms.
However, the presence of substituents on the pyrimidine ring can alter this selectivity. For instance, an electron-withdrawing group at the C-5 position, such as in 2,4-dichloro-5-fluoropyrimidine, generally directs incoming nucleophiles to the C-4 position. nih.gov Conversely, strong electron-donating groups at the C-5 or C-6 positions can lead to a mixture of C-2 and C-4 substituted products, or even favor C-2 substitution exclusively. wuxiapptec.com Theoretical studies using quantum mechanics can help predict and explain these shifts in regioselectivity by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) and LUMO+1 of the pyrimidine derivatives. wuxiapptec.com
Reactions with Amines and Aniline (B41778) Derivatives
The reaction of 2,4-dichloro-5-fluoropyrimidine with amines and their derivatives is a cornerstone for the synthesis of various biologically active compounds. sigmaaldrich.com The general outcome is the substitution of one or both chlorine atoms by the amine nucleophile.
Interestingly, the use of tertiary amines as nucleophiles with 2,4-dichloropyrimidines bearing an electron-withdrawing group at C-5 can lead to excellent C-2 selectivity. nih.gov This process involves an in situ N-dealkylation of an intermediate, resulting in a product that corresponds to the formal reaction of a secondary amine at the C-2 position. nih.gov This method provides a practical route to C-2 aminated pyrimidines under simple reaction conditions. nih.gov
For example, the reaction of 2,4-dichloro-5-fluoropyrimidine with p-methoxyaniline in the presence of diisopropylethylamine (DIPEA) can lead to the formation of 5-fluoro-N,N'-bis(4-methoxyphenyl)-2,4-pyrimidinediamine. sigmaaldrich.com The reaction conditions, such as the solvent and base used, can influence the regioselectivity and the extent of substitution (mono- versus di-substitution).
| Reactant | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 2,4-dichloro-5-fluoropyrimidine | p-methoxyaniline | DIPEA | 5-fluoro-N,N'-bis(4-methoxyphenyl)-2,4-pyrimidinediamine | sigmaaldrich.com |
| 2,4-dichloro-5-nitropyrimidine | tertiary amine | - | C-2 aminated product | nih.gov |
Reactions with Oxygen and Sulfur Nucleophiles
Oxygen and sulfur nucleophiles also readily participate in SNAr reactions with 2,4-dichloro-5-fluoropyrimidine. The inherent nucleophilicity of these atoms dictates their reactivity. Sulfur nucleophiles are generally more potent than their oxygen counterparts. msu.edulibretexts.org
In reactions with alkoxides, a dichotomy in regioselectivity has been observed with related 2-MeSO2-4-chloropyrimidines, where substitution occurs selectively at the C-2 position. wuxiapptec.com This is in contrast to reactions with amines, which typically favor the C-4 position. wuxiapptec.com This C-2 selectivity with alkoxides is attributed to the formation of a hydrogen bond complex between the incoming nucleophile and the pyrimidine substrate. wuxiapptec.com While this specific study was on a related compound, it highlights the nuanced factors that can control regioselectivity.
The reaction with sulfur nucleophiles, such as thiols, is expected to proceed efficiently due to the high nucleophilicity of sulfur. msu.edulibretexts.org These reactions are crucial for introducing sulfur-containing moieties into the pyrimidine core, which can be important for biological activity.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and 2,4-dichloro-5-fluoropyrimidine is a suitable substrate for such transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.comyoutube.com 2,4-dichloro-5-fluoropyrimidine can serve as the organohalide partner in this reaction.
This reaction offers a direct way to introduce aryl or vinyl substituents onto the pyrimidine ring. For instance, the Suzuki coupling of 2,4-dichloro-5-fluoropyrimidine with (4-fluorophenyl)boronic acid, catalyzed by palladium(II) acetate (B1210297) and triphenylphosphine, yields 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine. sigmaaldrich.comsigmaaldrich.com This reaction demonstrates the selective coupling at the C-4 position, which is consistent with the general reactivity patterns observed in SNAr reactions.
The choice of catalyst, ligands, base, and solvent are all critical parameters that can influence the efficiency and selectivity of the Suzuki-Miyaura coupling. mdpi.com The reaction is valued for its functional group tolerance and generally mild conditions. youtube.com
| Reactant | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 2,4-dichloro-5-fluoropyrimidine | (4-fluorophenyl)boronic acid | Palladium(II) acetate, triphenylphosphine | 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine | sigmaaldrich.comsigmaaldrich.com |
Other Palladium-Catalyzed Transformations (e.g., Sonogashira, Heck)
While Suzuki coupling of 2,4-dichloro-5-fluoropyrimidine has been documented, its participation in other significant palladium-catalyzed transformations such as the Sonogashira and Heck reactions is also of considerable interest for the synthesis of complex pyrimidine derivatives.
The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for introducing alkynyl moieties onto the pyrimidine core. nih.govorganic-chemistry.orgorganic-chemistry.org This reaction is typically carried out using a palladium catalyst, often in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For dihaloheteroarenes, the regioselectivity of the Sonogashira coupling is a critical aspect. In compounds like 4,6-dichloro-2-pyrone, the reaction with terminal acetylenes shows high regioselectivity for the 6-position. rsc.orgnih.gov For 2,4-dihalopyrimidines, conventional cross-coupling methods generally favor substitution at the C4 position due to the electronic properties of the ring. digitellinc.com However, the selectivity can be influenced by the choice of catalyst and ligands.
The Heck reaction , involving the coupling of an alkene with an aryl or vinyl halide, provides a method for the vinylation of the pyrimidine ring. wikipedia.org This reaction is catalyzed by palladium complexes, with common precatalysts including palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0). nih.gov The reaction conditions, such as the choice of base and solvent, play a crucial role in the efficiency of the Heck reaction. organic-chemistry.org For diaminopyrimidine-based antibiotics, Heck reactions have been successfully employed to couple highly substituted heterocyclic substrates. nih.gov The regioselectivity of the Heck reaction on dihalopyrimidines is also a key consideration, with the substitution pattern being influenced by the electronic and steric environment of the chlorine atoms.
Ligand Effects and Catalyst Design
For dihaloheteroarenes, it is generally observed that palladium-catalyzed cross-coupling reactions occur preferentially at the C-X bond adjacent to a heteroatom. digitellinc.comnih.gov In the case of 2,4-dihalopyrimidines, this would typically favor reaction at the C2 position. However, electronic factors often lead to a higher reactivity at the C4 position. digitellinc.com The choice of ligand can be pivotal in overriding these inherent selectivities. For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote C4-selective cross-coupling in 2,4-dichloropyridines. nih.gov Conversely, in a study on 2,4-dihalopyrimidines, the use of Pd(II) precatalysts supported by bulky NHC ligands uniquely resulted in C2-selective C-S cross-coupling with thiols. nih.govacs.org This highlights the subtle yet powerful influence of the ligand in directing the reaction to a specific site.
The design of the palladium precatalyst also plays a critical role. Air-stable, monoligated precatalysts have been developed to facilitate room-temperature, copper-free Sonogashira couplings of challenging aryl bromides. organic-chemistry.org The choice between monodentate and bidentate phosphine (B1218219) ligands can also switch the regioselectivity of Sonogashira couplings in diiodopurines, a related heterocyclic system. nih.gov Therefore, the rational design of catalysts, including the selection of appropriate palladium sources and ligands, is essential for achieving the desired regioselective functionalization of 2,4-dichloro-5-fluoropyrimidine.
Functional Group Interconversions at the Pyrimidine Ring
The two chlorine atoms on the 2,4-dichloro-5-fluoropyrimidine ring serve as versatile handles for a variety of functional group interconversions, enabling the synthesis of a wide array of substituted pyrimidine derivatives with potential biological activity.
Nucleophilic aromatic substitution (SNAr) is a common strategy to replace the chloro groups. For example, 2,4-dichloro-5-fluoropyrimidine can serve as a starting material for the synthesis of:
5-Fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides , which are potential kinase inhibitors. sigmaaldrich.com
A series of 2,4-diamino-5-fluoropyrimidine derivatives that act as potential protein kinase Cθ inhibitors. sigmaaldrich.com
2,4-Bisanilinopyrimidine derivatives , which have been investigated as potential aurora kinase inhibitors. sigmaaldrich.com
5-Fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine , formed by reacting with p-methoxy aniline in the presence of a base like diisopropylethylamine (DIPEA). sigmaaldrich.com
5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine , a scaffold used in the preparation of potent deoxycytidine kinase inhibitors. sigmaaldrich.com
These transformations demonstrate the utility of 2,4-dichloro-5-fluoropyrimidine as a key building block in medicinal chemistry for the development of new therapeutic agents. nih.gov The differential reactivity of the C2 and C4 chlorine atoms can often be exploited to achieve selective monofunctionalization, followed by a second substitution at the remaining chloro position.
Stability and Degradation Pathways
The stability of 2,4-dichloro-5-fluoropyrimidine under various conditions is an important consideration for its synthesis, storage, and handling. The compound is known to be sensitive to both air and moisture. synquestlabs.com
Thermal Stability: Upon heating, 2,4-dichloro-5-fluoropyrimidine can undergo thermal decomposition. The hazardous decomposition products that can be released include irritating gases and vapors such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride (B91410) (HF), and hydrogen chloride (HCl) gas.
Hydrolytic Stability: The presence of two chlorine atoms on the pyrimidine ring suggests a susceptibility to hydrolysis, particularly under basic or acidic conditions. The synthesis of the compound often involves a quenching step with water, which indicates a certain degree of stability, at least under the specific quenching conditions. chemicalbook.com However, prolonged exposure to water, especially at elevated temperatures or extreme pH values, could lead to the hydrolysis of one or both chloro groups to form hydroxy-pyrimidines. The fluorine atom at the C5 position is generally more stable to hydrolysis compared to the chlorine atoms. In a related compound, 2,4,5-trifluoropyrimidine, hydrolysis can be achieved to produce 5-fluorouracil (B62378). google.com
Degradation Pathways: Detailed studies on the specific degradation pathways of 2,4-dichloro-5-fluoropyrimidine are not extensively reported. However, based on the chemistry of related fluorinated and chlorinated aromatic compounds, potential degradation pathways could involve nucleophilic substitution of the chlorine atoms, and under more forcing conditions, potential cleavage of the pyrimidine ring. Microbial degradation has been observed for other fluorinated pesticides, often involving enzymatic defluorination. nih.gov
Applications in Advanced Organic Synthesis
Precursor for Novel Fluorinated Pyrimidine (B1678525) Derivatives
The presence of a fluorine atom in 2,5-dichloro-4-fluoropyrimidine is of significant interest as fluorine-containing organic molecules often exhibit unique and enhanced biological activities. nih.gov This compound serves as an excellent starting material for the synthesis of a wide range of novel fluorinated pyrimidine derivatives. The reactivity of the chlorine atoms at the 2 and 4 positions allows for their selective replacement with various nucleophiles, leading to the introduction of diverse functional groups while retaining the crucial fluorine atom at the 5-position. sigmaaldrich.comresearchgate.net
The synthesis of these derivatives is often achieved through nucleophilic aromatic substitution reactions. For instance, reaction with amines, alcohols, and thiols can lead to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. These reactions can be controlled to achieve either mono- or di-substitution, providing access to a broad spectrum of fluorinated pyrimidine compounds with tailored properties. nih.gov
Scaffold for Complex Heterocyclic Systems
Beyond its role as a precursor, this compound acts as a versatile scaffold for the construction of more complex heterocyclic systems. nih.govsigmaaldrich.comresearchgate.net Its di-chloro substitution pattern allows for sequential or one-pot reactions to build intricate molecular frameworks.
Synthesis of Amino-substituted Pyrimidines
A significant application of this compound is in the synthesis of amino-substituted pyrimidines. nih.gov By reacting with various primary and secondary amines, a library of 2,4-diamino-5-fluoropyrimidine derivatives can be generated. chemicalbook.comnih.gov These compounds are of particular interest in medicinal chemistry due to their structural similarity to endogenous nucleobases. The differential reactivity of the C2 and C4 chlorine atoms can be exploited to introduce different amino substituents in a regioselective manner, further expanding the accessible chemical space. nih.gov
Construction of Fused Pyrimidine Rings
The pyrimidine ring of this compound can also serve as a foundation for the construction of fused heterocyclic systems. Through intramolecular cyclization reactions or by reacting with bifunctional nucleophiles, it is possible to build additional rings onto the pyrimidine core. This strategy leads to the formation of polycyclic aromatic systems, such as purines and pyrazolopyrimidines, which are prevalent motifs in biologically active molecules. nih.gov
Intermediate in the Synthesis of Agrochemical Components
The utility of this compound extends to the agrochemical industry, where it serves as a key intermediate in the synthesis of pesticides. researchgate.net Fluorinated organic compounds are known to possess potent fungicidal and herbicidal properties. The pyrimidine core, substituted with reactive halogens, provides a convenient handle for the introduction of various toxophoric groups, leading to the development of new and effective crop protection agents.
Contributions to Pharmaceutical Intermediate Synthesis (General Scaffold Development)
In the pharmaceutical sector, this compound is a highly valued building block for the development of general scaffolds for new drug candidates. nih.govsigmaaldrich.comresearchgate.netnih.govgoogle.comgoogle.com Its ability to undergo a variety of chemical transformations makes it an ideal starting point for creating diverse libraries of compounds for high-throughput screening.
Development of Kinase Inhibitor Scaffolds
A particularly important application of this compound is in the development of kinase inhibitor scaffolds. nih.govsigmaaldrich.comresearchgate.netnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. chemicalbook.com The pyrimidine scaffold can mimic the adenine (B156593) base of ATP, the natural substrate for kinases, allowing pyrimidine-based inhibitors to bind to the ATP-binding site of these enzymes and block their activity. nih.gov
By functionalizing the 2 and 4 positions of the this compound core with various substituents, medicinal chemists can design and synthesize potent and selective kinase inhibitors. sigmaaldrich.comresearchgate.netnih.gov For example, it has been used as a starting material to synthesize 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, as well as 2,4-diamino-5-fluoropyrimidine derivatives, which have shown potential as inhibitors of protein kinase Cθ and Aurora kinases. sigmaaldrich.com
Below is a table summarizing some of the key applications and resulting compound classes derived from this compound:
| Application Category | Specific Application | Resulting Compound Class |
| Advanced Organic Synthesis | Precursor for Novel Fluorinated Derivatives | Mono- and di-substituted fluoropyrimidines |
| Complex Heterocyclic Systems | Synthesis of Amino-substituted Pyrimidines | 2,4-Diamino-5-fluoropyrimidines |
| Construction of Fused Pyrimidine Rings | Purines, Pyrazolopyrimidines | |
| Industrial Applications | Intermediate in Agrochemical Synthesis | Fluorinated Pesticides |
| Pharmaceutical Synthesis | General Scaffold Development | Diverse libraries for drug discovery |
| Development of Kinase Inhibitor Scaffolds | 5-Fluoropyrimidine-carboxamides, 2,4-Diamino-5-fluoropyrimidine derivatives |
Role in Structure-Activity Relationship (SAR) Studies for Scaffold Diversification
In the realm of advanced organic synthesis and medicinal chemistry, the strategic use of specific building blocks is paramount for the efficient exploration of chemical space and the development of potent bioactive molecules. The compound 2,4-dichloro-5-fluoropyrimidine (B19854) has emerged as a valuable scaffold for structure-activity relationship (SAR) studies, enabling the systematic diversification of molecular frameworks to optimize biological activity. Its utility lies in the differential reactivity of its chlorine atoms and the influence of the fluorine substituent on the electronic properties of the pyrimidine ring, which together provide a versatile platform for generating libraries of analogues for biological screening.
The primary application of 2,4-dichloro-5-fluoropyrimidine in SAR studies is in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in a variety of diseases, including cancer. The pyrimidine core is a well-established "privileged scaffold" for kinase inhibitors, meaning it is a structural motif that is frequently found in potent inhibitors of this enzyme family. nih.gov The dichlorinated nature of 2,4-dichloro-5-fluoropyrimidine allows for sequential and regioselective substitution reactions, providing a straightforward method to introduce a variety of chemical groups and explore their impact on kinase inhibition.
Research has demonstrated that the 5-fluoro substituent plays a crucial role in enhancing the inhibitory potency of compounds derived from this scaffold. nih.govnih.gov For instance, in the development of Aurora kinase inhibitors, the incorporation of a fluorine atom at the 5-position of the pyrimidine ring led to highly potent inhibitors. nih.gov This is often attributed to the ability of the fluorine atom to form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the ATP-binding site of the kinase.
SAR studies involving 2,4-dichloro-5-fluoropyrimidine typically involve the systematic modification of different parts of the molecule. The general strategy often begins with the reaction of 2,4-dichloro-5-fluoropyrimidine with a primary amine, which preferentially displaces the more reactive chlorine at the 4-position. The second chlorine at the 2-position can then be substituted with another amine or other nucleophiles, allowing for the introduction of two different substituents. This stepwise approach enables the exploration of the chemical space around the pyrimidine core.
For example, in the development of inhibitors for cyclin-dependent kinases 2 and 9 (CDK2 and CDK9), a series of N²,N⁴-diphenylpyrimidine-2,4-diamines were synthesized. nih.govrsc.org The SAR exploration in these studies involved varying the substituents on the two aniline (B41778) rings. These studies revealed that specific substitution patterns on the phenyl rings were critical for potent inhibitory activity against both CDK2 and CDK9, as well as for significant antiproliferative activity against tumor cell lines. rsc.org
The following interactive data table summarizes findings from various research endeavors, illustrating how modifications to the 2,4-dichloro-5-fluoropyrimidine scaffold influence biological activity.
| Target/Application | Starting Scaffold | Modification Strategy | Key SAR Findings | Resulting Activity |
| Aurora Kinase Inhibitors | 2,4-dichloro-5-fluoropyrimidine | Sequential substitution with anilines and other amines. nih.gov | Polar substituents at the para-position of the B-ring aniline are critical for potent activity. Halogen substitution on the A-ring and the 5-fluoro group on the pyrimidine enhance potency. nih.gov | Highly potent inhibitors of Aurora A kinase with IC₅₀ values in the nanomolar range. nih.gov |
| CDK2 and CDK9 Inhibitors | 2,4-dichloro-5-fluoropyrimidine | Regio-selective substitution with various anilines to form N²,N⁴-diphenylpyrimidine-2,4-diamines. nih.govrsc.org | The 5-fluoro substitution is beneficial. Specific substitutions on the phenyl rings are crucial for dual CDK2/CDK9 inhibition and cytotoxicity. nih.govrsc.org | Potent dual inhibitors of CDK2 and CDK9 with IC₅₀ values in the nanomolar range and significant antiproliferative activity. rsc.org |
| Antimalarial Agents (PfGSK3/PfPK6 inhibitors) | 2,4-dichloro-5-fluoropyrimidine | Suzuki coupling to introduce various aryl and heteroaryl groups at the 4-position, followed by substitution at the 2-position. acs.org | The presence of a benzothiophene (B83047) group at the 4-position and specific amines at the 2-position led to potent dual inhibition. acs.org | Dual inhibitors of Plasmodium falciparum kinases PfGSK3 and PfPK6 with nanomolar potency. acs.org |
| Cytotoxic Agents | 2,4-dichloro-5-fluoropyrimidine | Synthesis of 2-butoxy-4-substituted-5-fluoropyrimidines. psu.edu | The 2-butoxy-4-chloro-5-fluoropyrimidine (B2655232) derivative showed the highest cytotoxic potency against several cancer cell lines. psu.edu | Sub-micromolar cytotoxic activity against various human cancer cell lines. psu.edu |
The diversification of scaffolds originating from 2,4-dichloro-5-fluoropyrimidine allows medicinal chemists to fine-tune the pharmacological properties of lead compounds. By systematically altering the substituents, it is possible to optimize not only the potency but also other crucial drug-like properties such as selectivity, metabolic stability, and pharmacokinetic profiles. The continued use of this versatile building block in SAR-driven drug discovery programs is expected to yield novel therapeutic agents for a range of diseases.
Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific ¹H, ¹³C, or ¹⁹F NMR data for 2,5-dichloro-4-fluoropyrimidine could be located. A comprehensive analysis of its NMR spectra would require experimental acquisition.
Proton (¹H) NMR Analysis
A hypothetical ¹H NMR spectrum of this compound would be expected to show a single resonance for the proton at the 6-position of the pyrimidine (B1678525) ring. The chemical shift of this proton would be influenced by the electronegativity of the adjacent nitrogen and chlorine atoms. Furthermore, coupling to the fluorine atom at the 4-position would likely result in a doublet.
Carbon-13 (¹³C) NMR and Fluorine-19 (¹⁹F) NMR
Similarly, experimental ¹³C and ¹⁹F NMR data for this compound are not available. A ¹³C NMR spectrum would be expected to display four distinct signals corresponding to the four carbon atoms in the pyrimidine ring, with their chemical shifts influenced by the attached chlorine and fluorine substituents. The ¹⁹F NMR spectrum would show a single resonance, and its coupling with the neighboring proton and carbons could provide further structural information.
Advanced NMR Techniques (e.g., 2D NMR, solid-state NMR for structural elucidation)
Without foundational 1D NMR data, a discussion of advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) and solid-state NMR for this compound remains purely speculative. These techniques would be invaluable for unambiguous assignment of proton and carbon signals and for providing insights into the through-bond and through-space correlations within the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
No experimentally recorded IR or Raman spectra for this compound have been found. A theoretical analysis would predict characteristic vibrational modes for the pyrimidine ring, as well as stretching and bending vibrations associated with the C-Cl and C-F bonds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
While the exact mass of this compound can be calculated, specific mass spectrometry data, including fragmentation patterns from techniques like electron ionization (EI-MS), are not documented. Such data would be crucial for confirming the molecular weight and providing evidence for the compound's structure through the analysis of its fragmentation pathways.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallography studies for this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles in the solid state is not available.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for predicting molecular properties.
The electronic properties of 2,5-dichloro-4-fluoropyrimidine are dictated by the pyrimidine (B1678525) ring and the attached halogen substituents. The two nitrogen atoms in the pyrimidine ring are inherently electron-withdrawing due to their high electronegativity. The chlorine and fluorine atoms are also highly electronegative and exert strong inductive (-I) effects, withdrawing electron density from the aromatic ring.
HOMO & LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.
HOMO: For this compound, the HOMO is expected to be a π-orbital primarily located on the pyrimidine ring, with some contribution from the p-orbitals of the halogen atoms. The strong electron-withdrawing nature of the chloro and fluoro substituents would lower the energy of the HOMO, making the molecule less susceptible to electrophilic attack.
LUMO: The LUMO is anticipated to be a π*-antibonding orbital of the pyrimidine ring. The electron-withdrawing substituents will significantly lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The LUMO is likely to be localized on the carbon atoms of the pyrimidine ring, particularly those bearing the halogen atoms.
Electrostatic Potential Maps (EPMs): An electrostatic potential map illustrates the charge distribution within a molecule.
Regions of negative electrostatic potential (red/yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, these would be concentrated around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons.
Regions of positive electrostatic potential (blue) indicate electron-poor areas, which are prone to nucleophilic attack. These regions are expected to be located on the carbon atoms of the pyrimidine ring, especially C-2, C-4, and C-5, due to the strong inductive effects of the attached chlorine and fluorine atoms.
DFT calculations can be employed to predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.
Vibrational Spectroscopy: The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the molecular structure. Specific vibrational modes corresponding to the C-Cl and C-F stretching and bending, as well as the pyrimidine ring vibrations, could be predicted. Studies on other halogenated pyrimidines have shown that DFT methods can provide a detailed description of these vibrational modes. nih.govgjar.org
NMR Spectroscopy: Theoretical calculations of ¹³C and ¹⁹F NMR chemical shifts would be invaluable for characterizing this compound. The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the carbon atoms directly bonded to the electronegative halogens (C-2, C-4, C-5) would be expected to have significantly different chemical shifts compared to the other carbon atom in the ring.
The electronic structure information derived from DFT calculations allows for the prediction of the molecule's reactivity.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring, enhanced by the three halogen substituents, makes this compound a prime candidate for nucleophilic aromatic substitution reactions. The positions most susceptible to nucleophilic attack would be the carbon atoms bearing the halogen atoms (C-2, C-4, and C-5). The relative reactivity of these sites would depend on a combination of electronic and steric factors. Theoretical studies on similar systems can help elucidate the preferred sites of reaction. researchgate.net
Reaction Mechanism: DFT can be used to model the potential energy surface of a reaction, allowing for the investigation of reaction pathways, transition states, and activation energies. This would provide detailed insights into the mechanism of reactions involving this compound, such as its synthesis or subsequent transformations. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the three-dimensional structure and dynamic behavior of molecules.
For a rigid aromatic molecule like this compound, the conformational landscape is relatively simple. The primary focus of a conformational analysis would be to determine the most stable orientation of the substituents relative to the pyrimidine ring. Given the planarity of the pyrimidine ring, the molecule itself is expected to be largely planar. Molecular mechanics or DFT calculations could be used to confirm the minimum energy conformation and to investigate any minor deviations from planarity. The analysis of conformational preferences in substituted aromatic systems is a key aspect of medicinal chemistry and materials science. acs.org
Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments or its interaction with other molecules, such as a reactant or a biological target.
Solvation Effects: MD simulations can model how solvent molecules arrange themselves around the solute and how this affects the solute's conformation and reactivity. The polarity of the solvent would play a significant role in the interactions.
Intermolecular Interactions: These simulations can provide insights into the non-covalent interactions that govern the binding of this compound to other molecules. These interactions could include hydrogen bonding (if a suitable partner is present), halogen bonding (where the chlorine or fluorine atoms act as electrophilic centers), and π-stacking interactions with other aromatic systems. Understanding these interactions is crucial for applications in drug design and materials science. nih.gov
Quantum Chemical Parameters and Their Derivation
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no available peer-reviewed computational studies detailing the quantum chemical parameters for the specific compound this compound. While the existence of this isomer is noted in chemical supplier databases, extensive searches for theoretical analyses, including Density Functional Theory (DFT) calculations, have not yielded specific data regarding its electronic structure, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or other derived quantum chemical descriptors.
Therefore, an article on the "Quantum Chemical Parameters and Their Derivation" for this compound, complete with data tables and detailed research findings, cannot be generated at this time due to the absence of published research on this specific topic.
It is important to note that computational studies are available for other isomers, such as 2,4-dichloro-5-fluoropyrimidine (B19854), but per the specific constraints of the request, this information cannot be substituted.
Future Perspectives and Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of halogenated pyrimidines, while established, often relies on traditional methods that may involve harsh reagents and generate significant waste. The future of synthesizing 2,5-dichloro-4-fluoropyrimidine will likely pivot towards greener and more sustainable practices. Drawing inspiration from advancements in the broader field of heterocyclic chemistry, several promising avenues emerge.
Microwave-assisted synthesis, for instance, has demonstrated the potential to significantly reduce reaction times and improve yields for various pyrimidine (B1678525) derivatives. researchgate.net This technique, which utilizes microwave radiation for efficient heating, aligns with the principles of green chemistry by minimizing energy consumption. researchgate.net Similarly, mechanochemical methods, such as ball milling and grinding techniques, offer solvent-free or solvent-reduced reaction conditions, further enhancing the environmental credentials of the synthesis. researchgate.net Another area of exploration is the use of continuous flow reactors, which can provide precise control over reaction parameters, leading to higher purity and safer handling of reactive intermediates.
Future research could focus on adapting these sustainable methodologies to the specific synthesis of this compound. This would involve a systematic investigation of starting materials, catalysts, and reaction conditions to optimize efficiency and minimize environmental impact. A comparative analysis of these novel methods against conventional approaches would be crucial in establishing their industrial viability.
Exploration of Unexplored Reactivity Pathways
The reactivity of this compound is largely inferred from the behavior of its isomers and other halogenated heterocycles. The distinct electronic environment created by the specific arrangement of the chloro and fluoro substituents warrants a dedicated investigation into its reaction pathways.
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. For this compound, the relative reactivity of the chlorine and fluorine atoms at different positions presents an intriguing question. While fluorine is typically a better leaving group in SNAr reactions, the electronic effects of the other substituents can influence the regioselectivity. researchgate.net Systematic studies with a variety of nucleophiles (e.g., amines, alkoxides, thiolates) are needed to map out the substitution patterns and understand the underlying mechanistic principles.
Furthermore, the potential for this compound to participate in other reaction types remains largely unexplored. This includes transition-metal-catalyzed cross-coupling reactions, which could enable the introduction of a wide range of functional groups at the chlorinated positions. Additionally, photochemical reactions and reactions involving radical intermediates could unveil novel transformations and lead to the synthesis of unique molecular architectures. unair.ac.id
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structure and properties of this compound is fundamental to its future applications. While standard spectroscopic techniques like 1D NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry provide essential information, advanced methods can offer deeper insights.
Two-dimensional NMR spectroscopy (2D NMR), including techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), will be invaluable for the unambiguous assignment of all proton, carbon, and nitrogen signals in the molecule and its derivatives. ipb.pt These techniques are particularly powerful for elucidating the connectivity within complex heterocyclic systems. ipb.pt Given the presence of fluorine, ¹⁹F NMR will continue to be a critical tool, and advanced techniques like ¹H-¹⁹F and ¹³C-¹⁹F correlation spectroscopy could provide detailed information about through-space and through-bond interactions involving the fluorine atom.
In addition to NMR, other advanced spectroscopic methods could be employed. Time-resolved spectroscopy, for example, could be used to study the dynamics of its excited states and photochemical reactions. numberanalytics.com The application of these sophisticated analytical tools will be instrumental in building a comprehensive spectroscopic profile of this compound.
Integration of Computational Design in Reaction Discovery and Optimization
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of reactions involving this compound. In silico methods can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties, complementing experimental work. unair.ac.idresearchgate.net
Density Functional Theory (DFT) calculations can be used to model the molecule's geometry, charge distribution, and frontier molecular orbitals, providing a theoretical basis for understanding its reactivity. unair.ac.id For instance, calculating the electrostatic potential and the Fukui functions can help predict the most likely sites for nucleophilic or electrophilic attack.
Furthermore, computational modeling can be employed to investigate reaction mechanisms and predict the outcomes of unexplored reactions. nih.gov By calculating the energy profiles of different reaction pathways, researchers can identify the most favorable routes and design experiments more efficiently. nih.gov This in silico approach can also be used to predict the spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of this compound and its derivatives, aiding in their experimental characterization. unair.ac.id The synergy between computational prediction and experimental validation will be a key driver of future research in this area.
Q & A
Basic Questions
Q. What are the optimal synthetic conditions for 2,5-dichloro-4-fluoropyrimidine to maximize yield and purity?
- Methodological Answer : Synthesis typically involves sequential halogenation steps. For fluorination, use fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert conditions (e.g., nitrogen atmosphere) at −78°C to 0°C. Chlorination can be achieved via POCl₃ or PCl₅ in anhydrous solvents (e.g., DMF or acetonitrile) at reflux temperatures. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity using HPLC (>98%) and melting point analysis .
- Key Considerations : Monitor reaction progress with TLC. Storage at −20°C in amber vials minimizes decomposition .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine substituents (chemical shifts typically −100 to −150 ppm).
- ¹H/¹³C NMR : Resolves pyrimidine ring protons (δ 8.5–9.5 ppm) and chlorine/fluorine electronic effects.
- Mass Spectrometry (EI-MS or HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 190.97 g/mol) and isotopic patterns from Cl/F atoms.
- IR Spectroscopy : Detects C-F stretches (~1100 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹) .
Q. How can melting point and elemental analysis validate the compound’s purity?
- Methodological Answer : Compare experimental melting points (e.g., 159–161°C for related dichloropyridines) with literature values. Perform elemental analysis (C, H, N, Cl, F) to confirm stoichiometry (e.g., C₄HCl₂F N₂). Discrepancies >0.3% indicate impurities .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP ) with basis sets (6-31G*) to calculate:
- Electrostatic potentials : Identify nucleophilic/electrophilic sites (e.g., C-4 fluorine as a strong electron-withdrawing group).
- Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity in substitution reactions (e.g., LUMO localization at C-2/C-5 chlorine sites).
- Table : Comparison of DFT Methods
| Functional | Accuracy (kcal/mol) | Application |
|---|---|---|
| B3LYP | ±2.4 | Thermochemistry, substitution pathways |
| M06-2X | ±3.1 | Non-covalent interactions |
Q. How to resolve contradictions between computational predictions and experimental reaction outcomes for substitution regioselectivity?
- Methodological Answer :
- Step 1 : Validate computational models by benchmarking against analogous compounds (e.g., 4-chloro-6-fluoropyrido[3,2-d]pyrimidine ).
- Step 2 : Conduct kinetic studies (e.g., NMR monitoring) to compare activation energies for C-2 vs. C-5 substitution.
- Step 3 : Use isotopic labeling (e.g., ¹⁸F) to track intermediate formation. Contradictions often arise from solvent effects or transition-state stabilization not captured in gas-phase DFT .
Q. What strategies enable regioselective synthesis of asymmetric derivatives (e.g., mono-substituted products)?
- Methodological Answer :
- Steric Control : Use bulky reagents (e.g., tert-butoxide) to favor substitution at less hindered positions (e.g., C-5 over C-2).
- Electronic Control : Activate specific sites via Lewis acids (e.g., AlCl₃ for C-4 fluorine-directed substitution).
- Protecting Groups : Temporarily block reactive sites (e.g., silyl protection of amines) during sequential reactions .
Q. How do fluorine and chlorine substituents influence the pyrimidine ring’s aromaticity and stability?
- Methodological Answer :
- NICS (Nucleus-Independent Chemical Shift) Analysis : Quantify aromaticity via magnetic shielding (e.g., NICS(1)zz < −10 ppm confirms aromaticity).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C for halogenated pyrimidines).
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the ring via dipole interactions, altering reaction pathways .
Data Contradiction and Reproducibility
Q. How to address inconsistencies in reported reaction yields for this compound derivatives?
- Methodological Answer :
- Systematic Replication : Repeat experiments under identical conditions (solvent purity, catalyst batch, temperature control).
- Meta-Analysis : Compare datasets from multiple studies (e.g., fluorination yields in acetonitrile vs. DMF).
- Error Margins : Report confidence intervals (e.g., ±5% yield variability due to trace moisture) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
